molecular formula C20H25NO4 B251500 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Número de catálogo B251500
Peso molecular: 343.4 g/mol
Clave InChI: NFJKZBDELJEFNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in preclinical studies.

Mecanismo De Acción

BDA-410 is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and modulates their activity. BDA-410 has a higher binding affinity for ER-beta than ER-alpha, which may contribute to its therapeutic effects. BDA-410 has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation by modulating the activity of enzymes involved in amyloid-beta production and clearance.
Biochemical and Physiological Effects
BDA-410 has been shown to have various biochemical and physiological effects in preclinical studies. In breast cancer cells, BDA-410 has been shown to induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation and improve cognitive function by modulating the activity of enzymes involved in amyloid-beta production and clearance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BDA-410 has several advantages as a research tool, including its high binding affinity for ER-beta, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BDA-410 may have off-target effects that could complicate data interpretation.

Direcciones Futuras

There are several future directions for research on BDA-410. One area of interest is the potential therapeutic applications of BDA-410 in breast cancer, osteoporosis, and Alzheimer's disease. Clinical trials will be needed to determine the safety and efficacy of BDA-410 in humans. Another area of interest is the development of new 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide that have improved selectivity and potency for ER-beta. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of BDA-410 on various signaling pathways and cellular processes.

Métodos De Síntesis

The synthesis of BDA-410 involves the reaction of 2,4-dimethoxyphenylacetic acid with sec-butylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4-hydroxyphenol in the presence of sodium hydride to yield BDA-410. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

Aplicaciones Científicas De Investigación

BDA-410 has been studied for its potential therapeutic applications in various diseases, including breast cancer, osteoporosis, and Alzheimer's disease. In preclinical studies, BDA-410 has shown promising results in inhibiting the growth of breast cancer cells and reducing bone loss in an animal model of osteoporosis. BDA-410 has also been shown to improve cognitive function and reduce amyloid-beta plaque formation in a mouse model of Alzheimer's disease.

Propiedades

Fórmula molecular

C20H25NO4

Peso molecular

343.4 g/mol

Nombre IUPAC

2-(4-butan-2-ylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H25NO4/c1-5-14(2)15-6-8-16(9-7-15)25-13-20(22)21-18-11-10-17(23-3)12-19(18)24-4/h6-12,14H,5,13H2,1-4H3,(H,21,22)

Clave InChI

NFJKZBDELJEFNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

SMILES canónico

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.